2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic compound notable for its potential applications in medicinal chemistry. It features a complex molecular structure that includes a fluorophenyl group and a benzimidazole derivative, which are significant in various biological activities. This compound is characterized by its light yellow to green crystalline appearance, with a melting point ranging from 120.0 to 124.0 °C and solubility in toluene.
This compound falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological properties. The specific classification of 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide includes its designation as an acetamide, reflecting its structural components .
The synthesis of 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide typically involves several key steps:
The molecular formula of 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is , with a molecular weight of 313.33 g/mol. Its structural representation includes:
InChI=1S/C17H16FN3O2/c1-23-10-16-20-14-7-6-13(9-15(14)21-16)19-17(22)8-11-2-4-12(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,22)(H,20,21)
HZLNEPGKLLFOOT-UHFFFAOYSA-N
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
This structure reveals the presence of multiple functional groups that contribute to its biological activity and solubility characteristics .
The compound can participate in various chemical reactions:
The mechanism of action for 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide varies based on its application:
Further studies are necessary to elucidate the detailed mechanisms underlying its pharmacological effects.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 313.33 g/mol |
Solubility | Soluble in toluene |
These properties are crucial for understanding how the compound behaves in different environments and applications .
The compound has several potential applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0